molecular formula C6H11F2NO B2459287 (1R,2R)-2-(Difluoromethoxy)cyclopentan-1-amine CAS No. 1807941-11-2; 1820574-36-4

(1R,2R)-2-(Difluoromethoxy)cyclopentan-1-amine

Cat. No.: B2459287
CAS No.: 1807941-11-2; 1820574-36-4
M. Wt: 151.157
InChI Key: HDAQBVUGOMOFIG-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(Difluoromethoxy)cyclopentan-1-amine: is a chemical compound with the molecular formula C6H11F2NO It is characterized by the presence of a cyclopentane ring substituted with a difluoromethoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: Specific synthetic routes and reaction conditions can vary, but they generally involve the use of difluoromethylating agents and amination reactions under controlled conditions .

Industrial Production Methods: Industrial production of (1R,2R)-2-(Difluoromethoxy)cyclopentan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-(Difluoromethoxy)cyclopentan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, (1R,2R)-2-(Difluoromethoxy)cyclopentan-1-amine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used to study the effects of difluoromethoxy and amine groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets .

Medicine: Its unique chemical properties could be leveraged to develop new drugs with specific therapeutic effects .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism by which (1R,2R)-2-(Difluoromethoxy)cyclopentan-1-amine exerts its effects involves interactions with molecular targets and pathways. The difluoromethoxy and amine groups can interact with specific enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (1R,2R)-2-(Difluoromethoxy)cyclopentan-1-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

(1R,2R)-2-(difluoromethoxy)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)10-5-3-1-2-4(5)9/h4-6H,1-3,9H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAQBVUGOMOFIG-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-11-2
Record name rac-(1R,2R)-2-(difluoromethoxy)cyclopentan-1-amine
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